molecular formula C19H28N2O5 B13041752 Tert-butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate CAS No. 1845753-87-8

Tert-butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B13041752
CAS No.: 1845753-87-8
M. Wt: 364.4 g/mol
InChI Key: CIGKIMMVNKZGAV-CYBMUJFWSA-N
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Description

Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with a piperazine core This compound is characterized by the presence of a tert-butyl group, a methoxycarbonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps in the synthesis include:

    Formation of the Piperazine Core: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the Methoxycarbonyl Group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks a halogenated methoxyphenyl compound.

    Addition of the Tert-butyl Group: This is typically achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ®-4-(3-methoxyphenyl)-2-methylpiperazine-1-carboxylate
  • Tert-butyl ®-4-(4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate
  • Tert-butyl ®-4-(3,4-dimethoxyphenyl)-2-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methoxycarbonyl groups on the phenyl ring provides distinct electronic and steric properties, differentiating it from similar compounds.

Properties

CAS No.

1845753-87-8

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl (2R)-4-(3-methoxy-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-13-12-20(9-10-21(13)18(23)26-19(2,3)4)14-7-8-15(17(22)25-6)16(11-14)24-5/h7-8,11,13H,9-10,12H2,1-6H3/t13-/m1/s1

InChI Key

CIGKIMMVNKZGAV-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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